What are the physicochemical properties of Ethyl 3-nitrocinnamate?
What are the physicochemical properties of Ethyl 3-nitrocinnamate?
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-nitrocinnamate
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 3-nitrocinnamate, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key processes.
Chemical Identity and Structure
Ethyl 3-nitrocinnamate, with the CAS number 5396-71-4, is an organic compound belonging to the cinnamate ester family.[1][2][3] Its structure consists of an ethyl ester group and a nitro group attached to the phenyl ring at the meta position. The IUPAC name for this compound is ethyl (E)-3-(3-nitrophenyl)prop-2-enoate.[2]
Table 1: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
|---|---|---|
| IUPAC Name | ethyl (E)-3-(3-nitrophenyl)prop-2-enoate | [2] |
| Synonyms | Ethyl m-nitrocinnamate, 3-(3-Nitrophenyl)-2-propenoic acid ethyl ester, NSC 4346 | [1][2] |
| CAS Number | 5396-71-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][3][4] |
| Molecular Weight | 221.21 g/mol | [1][2][5] |
| Canonical SMILES | CCOC(=O)/C=C/C1=CC(=CC=C1)--INVALID-LINK--[O-] | [2] |
| InChIKey | QZEPRSLOWNHADS-VOTSOKGWSA-N |[2] |
Physicochemical Properties
The physical and chemical properties of Ethyl 3-nitrocinnamate are crucial for its handling, application, and integration into various chemical processes. These properties have been determined through various experimental and computational methods.
Table 2: Tabulated Physicochemical Data
| Property | Value | Unit | Source |
|---|---|---|---|
| Physical State | Solid | - | [6] |
| Melting Point | 74 - 76 | °C | [1][3][7] |
| Boiling Point | 347 | °C | [1][7] |
| Density | 1.237 | g/cm³ | [1][7] |
| Flash Point | 155 | °C | [1][7] |
| Topological Polar Surface Area | 72.1 | Ų | [4][5] |
| Rotatable Bond Count | 4 | - | [4] |
| Hydrogen Bond Acceptor Count | 4 | - | [4] |
| Storage Conditions | Sealed in a dry place, at room temperature. | - |[1][7] |
Spectral Information
Spectroscopic data is essential for the structural elucidation and confirmation of Ethyl 3-nitrocinnamate. Key spectral data has been reported in various databases.
-
¹H NMR Spectroscopy: Proton NMR data is available for structural confirmation.[2]
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[3]
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[2][3]
Experimental Protocols
The determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Synthesis Protocol: Knoevenagel Condensation
A common method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation. While a specific protocol for Ethyl 3-nitrocinnamate is noted in older literature, a detailed procedure for a structurally similar compound, Ethyl α-Acetyl-3-nitrocinnamate, illustrates the general approach.[1][8]
-
Reactant Preparation: A reaction mixture is prepared containing m-nitrobenzaldehyde (1.0 mole), ethyl acetoacetate (1.0 mole), piperidine (4 mL), and glacial acetic acid (12 mL) in 200 mL of benzene.[8]
-
Reflux: The mixture is refluxed for approximately 2.5 hours. During this time, water is removed from the reaction using a Dean-Stark trap.[8]
-
Cooling and Washing: The resulting dark brown solution is allowed to cool to room temperature. It is then washed several times with water.[8]
-
Concentration: The organic layer is concentrated in vacuo, which yields a dark yellow solid.[8]
-
Recrystallization: The crude solid is purified by recrystallization from ethanol to yield the final product.[8]
Caption: General workflow for the synthesis of a cinnamate derivative.
Determination of Melting Point
The melting point is a critical parameter for assessing the purity of a solid compound.
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Vernier melt station.[9]
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range indicates the melting point.[9] For a pure compound, this range is typically narrow.
Determination of Boiling Point
The boiling point of a liquid is determined using distillation.
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.[9]
-
Heating: The compound in the round-bottom flask is heated.
-
Vaporization: As the liquid boils, its vapor rises. The thermometer bulb is positioned to accurately measure the temperature of the vapor.[9]
-
Equilibrium: The temperature will rise and then stabilize at the liquid's boiling point as the vapor condenses and is collected. This stable temperature is recorded as the boiling point.[9]
Determination of Solubility
The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent.[10]
-
Saturation: An excess amount of Ethyl 3-nitrocinnamate is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
Equilibration: The flask is sealed and agitated (shaken) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10]
-
Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of the solute in the clear, saturated solution is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
Caption: Experimental workflow for characterizing a chemical compound.
References
- 1. ETHYL 3-NITROCINNAMATE CAS#: 5396-71-4 [amp.chemicalbook.com]
- 2. Ethyl 3-nitrocinnamate | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethyl-m-nitrocinnamate | C11H11NO4 | CID 94827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETHYL 3-NITROCINNAMATE | New Haven Pharma [newhavenpharma.com]
- 7. ETHYL 3-NITROCINNAMATE CAS#: 5396-71-4 [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
